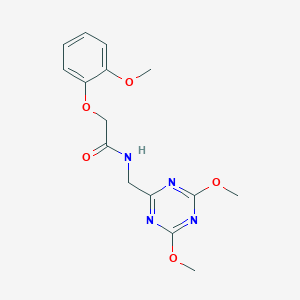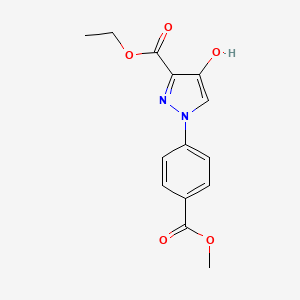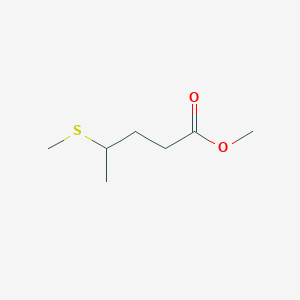
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents, such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is a versatile reagent that can be used for the synthesis of peptides, nucleotides, and other biologically active compounds.
Scientific Research Applications
Triazine Scaffold in Medicinal Chemistry
Triazines, including structures similar to the queried compound, play a significant role in medicinal chemistry due to their versatile biological activities. Triazines exhibit a wide range of pharmacological effects, such as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities. This broad spectrum of activity positions triazine derivatives as key scaffolds for drug development and research into future therapeutics (Verma, Sinha, Bansal, 2019).
Environmental Toxicology and Degradation Studies
Some research has focused on the environmental toxicology and degradation pathways of related compounds, emphasizing the importance of understanding the environmental impact and transformation products of pharmaceuticals and agrochemicals. For example, the study of metformin's environmental fate reveals insights into the behavior of triazine derivatives and the importance of monitoring their transformation products for potential toxicity (Elizalde-Velázquez, Gómez-Oliván, 2019).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen by advanced oxidation processes (AOPs) involves detailed studies on the by-products and biotoxicity, shedding light on how similar compounds might be treated in wastewater and polluted environments. This research provides valuable information on the environmental management of pharmaceuticals and related organic compounds, including those with triazine structures (Qutob, Hussein, Alamry, Rafatullah, 2022).
Pharmacological and Toxicological Profiles of Novel Compounds
The search for new psychoactive substances, including novel opioid receptor agonists, and their chemistry, pharmacology, and toxicology, highlights the ongoing need to understand the biological impacts of new compounds. This research domain emphasizes the importance of assessing the safety, efficacy, and potential risks associated with the use and development of new chemical entities, including triazine-based compounds (Sharma, Hales, Rao, NicDaéid, McKenzie, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to DMTMM. DMTMM forms carboxylic acid derivatives through a typical mechanism. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The activation of carboxylic acids and the subsequent formation of amides, esters, and other carboxylic derivatives can impact a wide range of biochemical pathways, depending on the specific targets and the cellular context .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the cellular context. For example, the formation of amides could impact protein structure and function, while the formation of esters could impact lipid metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the compound might be affected by the pH of the environment, while its stability could be influenced by temperature and the presence of other reactive species .
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-21-10-6-4-5-7-11(10)24-9-13(20)16-8-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJZDAAGIKKUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2809513.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2809514.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)

![4,5-Dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2809522.png)

![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)



![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)

![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)